3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinyl group, a formamido group, and a chlorobenzoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of pyridin-3-ylamine with formic acid to form the formamido intermediate. This intermediate is then reacted with an appropriate aldehyde to form the imino compound. Finally, the imino compound undergoes esterification with 2-chlorobenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridinyl and formamido groups.
Reduction: Amino derivatives.
Substitution: Substituted benzoates with various nucleophiles.
Scientific Research Applications
3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting cellular pathways. The pyridinyl group is crucial for its binding affinity, while the formamido and chlorobenzoate groups contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-18-9-2-1-8-17(18)20(26)27-16-7-3-5-14(11-16)12-23-24-19(25)15-6-4-10-22-13-15/h1-13H,(H,24,25)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCWOZURKVEEPL-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.